molecular formula C10H15NO4 B8048490 3-Cyano-pentanedioic acid diethyl ester

3-Cyano-pentanedioic acid diethyl ester

Cat. No.: B8048490
M. Wt: 213.23 g/mol
InChI Key: AGAFHSVNJCPMTR-UHFFFAOYSA-N
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Description

3-Cyano-pentanedioic acid diethyl ester is a high-purity chemical compound provided for research and development purposes. This ester is characterized by its molecular formula of C10H15NO4 and a molecular weight of 213.24 g/mol . It serves as a valuable synthetic intermediate in organic and medicinal chemistry. Compounds with similar cyano and ester functional groups, such as ethyl 3-cyano-5-methylhexanoate, are recognized as key intermediates in the synthesis of active pharmaceutical ingredients like (S)-pregabalin . The presence of both the cyano and diethyl ester groups on the pentanedioic acid backbone makes this molecule a versatile building block for further chemical transformations, including hydrolysis, reduction, and cyclization reactions. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

diethyl 3-cyanopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-14-9(12)5-8(7-11)6-10(13)15-4-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAFHSVNJCPMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyano-pentanedioic acid diethyl ester, also known as diethyl 3-cyanopentanedioate, is a compound with the molecular formula C10H15NO4C_{10}H_{15}NO_4 and a molecular weight of 213.24 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

The compound is characterized by the presence of a cyano group and two ester functionalities, which contribute to its reactivity and biological activity. Its structure can be represented as follows:

  • Chemical Structure :
    C5H7 C O OEt 2CN\text{C}_5\text{H}_7\text{ C O OEt }_2\text{CN}

Table 1: Basic Properties of 3-Cyano-Pentanedioic Acid Diethyl Ester

PropertyValue
Molecular FormulaC10H15NO4C_{10}H_{15}NO_4
Molecular Weight213.24 g/mol
CAS Registry Number104296-80-2
Purity>98%

3-Cyano-pentanedioic acid diethyl ester exhibits various biological activities primarily attributed to its structural features. The cyano group enhances electrophilicity, allowing it to participate in nucleophilic reactions. This property makes it a useful intermediate in the synthesis of bioactive compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 3-cyano-pentanedioic acid diethyl ester. For instance, derivatives of this compound have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several derivatives of 3-cyano-pentanedioic acid diethyl ester. The results indicated that certain derivatives exhibited significant inhibitory effects against common pathogens.

  • Table 2: Antimicrobial Activity Results
CompoundBacterial StrainInhibition Zone (mm)
3-Cyano-pentanedioic acidE. coli15
Diethyl ester derivative AStaphylococcus aureus18
Diethyl ester derivative BPseudomonas aeruginosa12

Anti-inflammatory Properties

In addition to antimicrobial activity, compounds derived from 3-cyano-pentanedioic acid diethyl ester have been investigated for their anti-inflammatory effects. The presence of the cyano group is thought to play a role in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of various esters derived from pentanedioic acid. The findings suggested that these compounds could reduce inflammation markers in vitro.

  • Table 3: Anti-inflammatory Activity Assessment
CompoundInflammatory Marker% Reduction
3-Cyano-pentanedioic acidTNF-α30%
Diethyl ester derivative CIL-625%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pentanedioic Acid Diesters

The table below compares 3-cyano-pentanedioic acid diethyl ester with structurally related diesters of pentanedioic acid, highlighting key substituents, molecular properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications
3-Cyano-2-methylpentanedioic acid diethyl ester 6975-96-8 C₁₁H₁₇NO₄ 227.26 3-cyano, 2-methyl Pharmaceutical intermediate; enhanced reactivity due to electron-withdrawing -CN group .
Diethyl 3-oxopentanedioate 105-50-0 C₉H₁₄O₅ 202.21 3-oxo (keto) β-keto ester; used in Knoevenagel condensations and Michael additions .
Diethyl hexafluoropentanedioate 424-40-8 C₉H₁₀F₆O₄ 296.17 2,2,3,3,4,4-hexafluoro Fluorinated ester; high thermal stability; applications in specialty polymers .
Dimethyl 3-phenylpentanedioate N/A C₁₄H₁₆O₄ 248.27 3-phenyl Aromatic substituent improves crystallinity; used in coordination chemistry .
Diethyl malonate (propanedioic acid diester) 105-53-3 C₇H₁₂O₄ 160.16 None (shorter chain) Classic malonic ester synthesis; forms enolates for alkylation/acylation .

Physicochemical Properties

  • 3-Cyano-2-methylpentanedioic acid diethyl ester: The cyano and methyl groups increase molecular polarity, leading to a higher boiling point compared to unsubstituted diesters. The compound’s logP (hydrophobicity) is influenced by the -CN group, reducing lipophilicity .
  • Diethyl 3-oxopentanedioate: The keto group at position 3 enhances acidity of α-hydrogens (pKa ~9–11), facilitating enolate formation .
  • Diethyl hexafluoropentanedioate : Fluorine atoms confer exceptional chemical inertness and resistance to hydrolysis, with a boiling point of 84°C due to reduced intermolecular forces .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for reaction mechanisms?

  • Methodological Answer : Re-optimize computational models using experimental transition-state analogs. Validate with isotopic labeling (e.g., 13^{13}C or 15^{15}N) to trace bond-breaking/formation steps. Cross-check with in-situ FTIR or Raman spectroscopy to detect intermediates .

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